molecular formula C14H9F3O B1324066 3,4',5-Trifluoro-3'-methylbenzophenone CAS No. 951886-82-1

3,4',5-Trifluoro-3'-methylbenzophenone

Cat. No. B1324066
M. Wt: 250.21 g/mol
InChI Key: DHVZWKOYKKGNKV-UHFFFAOYSA-N
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Description

“3,4’,5-Trifluoro-3’-methylbenzophenone” is a chemical compound with the molecular formula C14H9F3O . It has a molecular weight of 250.22 . The compound is known for its complexity and versatility, making it an essential material in studies ranging from organic synthesis to pharmaceutical development.


Molecular Structure Analysis

The molecular structure of “3,4’,5-Trifluoro-3’-methylbenzophenone” consists of a benzophenone backbone with three fluorine atoms and one methyl group attached . The IUPAC name for this compound is (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)methanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4’,5-Trifluoro-3’-methylbenzophenone” include a predicted boiling point of 347.4±42.0 °C and a predicted density of 1.273±0.06 g/cm3 .

Scientific Research Applications

Enantioselective Electroreduction

The study by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles) for the stereoselective electrochemical reduction of organic molecules like 4-methylbenzophenone, resulting in up to 17% optical purity of the corresponding alcohols. This research demonstrates the potential application of 3,4',5-Trifluoro-3'-methylbenzophenone in enantioselective electrodes, highlighting the influence of electrolytes on enantioselectivity and the mechanisms of reduction (Schwientek, Pleus, & Hamann, 1999).

Photophysical and Photochemical Reactions

Ma et al. (2013) investigated the photophysical and photochemical reactions of methyl-substituted benzophenones, including 3-methylbenzophenone and 4-methylbenzophenone. Their research offers insights into the behavior of 3,4',5-Trifluoro-3'-methylbenzophenone under various conditions, including acid-catalyzed proton exchange and photohydration reactions (Ma et al., 2013).

Synthesis of Novel Compounds

Li-jun (2012) synthesized 3,4-Methylenedioxyphenol p-perfluorononenebenzonate from p-perfluorononenebenzoyl chloride and 3,4-methylenedioxyphenol. This research can be extrapolated to the synthesis of compounds involving 3,4',5-Trifluoro-3'-methylbenzophenone, emphasizing the effects of various catalysts, temperature, and reactant ratios on the esterification process (Zhao Li-jun, 2012).

Solid State Photochemistry

Ito et al. (1987) explored the solid-state UV irradiation of dimethylbenzophenones, including 3,3'-dimethylbenzophenone and 4-methylbenzophenone. This study offers insights into the potential solid-state photochemistry applications of 3,4',5-Trifluoro-3'-methylbenzophenone, particularly in terms of intermolecular hydrogen abstraction and radical coupling (Ito et al., 1987).

properties

IUPAC Name

(3,5-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVZWKOYKKGNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195008
Record name Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4',5-Trifluoro-3'-methylbenzophenone

CAS RN

951886-82-1
Record name Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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